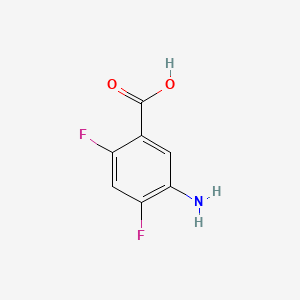

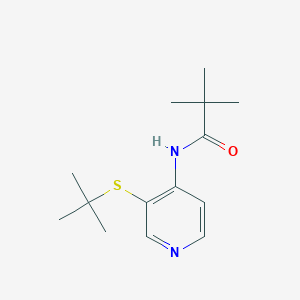

5-Amino-2,4-difluorobenzoic acid

Descripción general

Descripción

5-Amino-2,4-difluorobenzoic acid is a derivative of aminobenzoic acid, which is known to participate in various multicomponent reactions. These reactions are typically carried out in an alcoholic solution with a carbonylic component and an isocyanide. Aminobenzoic acids can lead to different reaction products depending on their position and the reaction conditions. For instance, anthranilic acid (2-aminobenzoic acid) can form dibenzo-1,5-diazocine-2,6-dione derivatives or N-(carbamoylmethyl)anthranilic acid esters through a double Ugi four-component reaction or a U-5C-4CR, respectively. However, the specific behavior of 5-amino-2,4-difluorobenzoic acid in such reactions is not detailed in the provided papers .

Synthesis Analysis

The synthesis of compounds related to 5-amino-2,4-difluorobenzoic acid involves multicomponent reactions. These reactions are versatile and can yield a variety of products depending on the starting aminobenzoic acid and the reaction conditions. For example, while anthranilic acid can react to form complex structures like dibenzo-1,5-diazocine-2,6-dione, the reactivity of other aminobenzoic acids, such as 3-aminobenzoic acid and 4-aminobenzoic acid, varies, with some showing no reaction and others forming U-5C-4CR products exclusively . The synthesis of 5-amino-2,4-difluorobenzoic acid itself is not explicitly described in the provided literature.

Molecular Structure Analysis

The molecular structure of compounds similar to 5-amino-2,4-difluorobenzoic acid, such as 2-amino-4,5-difluorobenzoic acid, has been studied using techniques like FT-Raman and FT-IR spectroscopy. The equilibrium geometry, vibrational frequencies, and other spectroscopic properties have been calculated using both Hartree-Fock and density functional theory methods. These studies provide detailed insights into the molecular structure and are essential for understanding the physical and chemical properties of the compound .

Chemical Reactions Analysis

The chemical reactions involving aminobenzoic acids are complex and can lead to a variety of products. The multicomponent reactions can be influenced by factors such as the type of isocyanide used, the nature of the carbonylic component, and the specific aminobenzoic acid derivative. The formation of products like 2-iminoindolin-3-ones from anthranilic acid indicates the potential for diverse reactivity and the formation of heterocyclic compounds . However, the specific chemical reactions of 5-amino-2,4-difluorobenzoic acid are not covered in the provided data.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-amino-2,4-difluorobenzoic acid can be inferred from studies on similar compounds. For instance, the thermodynamic functions and spectroscopic properties of 2-amino-4,5-difluorobenzoic acid have been thoroughly investigated. These studies provide valuable information on the stability and reactivity of the compound, which can be crucial for its application in various fields, such as pharmaceuticals and materials science . However, specific data on the physical and chemical properties of 5-amino-2,4-difluorobenzoic acid would require further investigation.

Aplicaciones Científicas De Investigación

Spectroscopic Studies

The spectroscopic properties of 5-amino-2,4-difluorobenzoic acid analogs have been extensively studied. For instance, the Fourier transform Raman and Fourier transform infrared spectra of 2-amino-4,5-difluorobenzoic acid have been recorded and analyzed using both HF and density functional B3LYP methods. This research is pivotal in understanding the molecular structure and vibrational frequencies of such compounds, which is crucial for various applications in molecular spectroscopy and material science (Sundaraganesan, Ilakiamani, & Dominic Joshua, 2007).

Application in Peptide Chemistry

5-Amino-2,4-difluorobenzoic acid derivatives have been utilized in the synthesis of unnatural amino acids for peptide chemistry. These compounds can mimic the hydrogen-bonding functionality of a tripeptide β-strand and form β-sheet-like hydrogen-bonded dimers. This is significant for the development of novel peptides and the study of protein interactions (Nowick et al., 2000).

Material Science and Luminescence Properties

The construction of lanthanide ternary complexes based on 2,4-difluorobenzoic acid and other compounds has been explored. These studies focus on the crystal structures, thermoanalysis, and luminescence properties of these complexes, which are important for applications in material science, particularly in the area of photoluminescent materials (Du, Ren, & Zhang, 2020).

Pharmaceutical Intermediates

Compounds related to 5-amino-2,4-difluorobenzoic acid have been used in the synthesis of pharmaceutical intermediates. For instance, the synthesis of 2,4,5-trifluorobenzoic acid, a valuable synthetic intermediate with applications in the pharmaceutical industry, has been reported. Such processes are vital for the production of various drugs and therapeutic agents (Deng et al., 2015).

Purine Metabolism Studies

Research on purine metabolism in bacteria has involved the use of similar compounds. These studies are crucial for understanding bacterial growth and metabolism, which can aid in the development of antibiotics and treatments for bacterial infections (Gots & Chu, 1952).

Safety and Hazards

5-Amino-2,4-difluorobenzoic acid may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Propiedades

IUPAC Name |

5-amino-2,4-difluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2NO2/c8-4-2-5(9)6(10)1-3(4)7(11)12/h1-2H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMOPVOVLPZDNMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1N)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30610338 | |

| Record name | 5-Amino-2,4-difluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30610338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-2,4-difluorobenzoic acid | |

CAS RN |

639858-45-0 | |

| Record name | 5-Amino-2,4-difluorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=639858-45-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-2,4-difluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30610338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[1-(2-Methoxyethyl)pyrrolidin-3-YL]-N-methylmethanamine](/img/structure/B1287107.png)

![2-(Dimethylamino)-2-[4-(trifluoromethyl)phenyl]ethylamine dihydrochloride](/img/structure/B1287110.png)